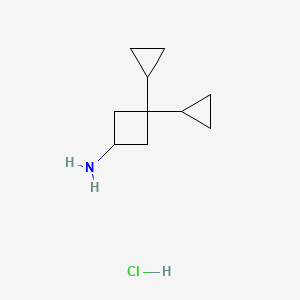
2-(3-Ethanesulfonamidophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethanesulfonamidophenyl)acetic acid is an organic compound that features a phenyl ring substituted with an ethanesulfonamide group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethanesulfonamidophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-nitrophenylacetic acid.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amine group is then reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form the ethanesulfonamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethanesulfonamidophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The acetic acid moiety can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Acid chlorides or alcohols in the presence of a catalyst like sulfuric acid are common.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Products include amines or alcohols.
Substitution: Esters or amides are typical products.
Aplicaciones Científicas De Investigación
2-(3-Ethanesulfonamidophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethanesulfonamidophenyl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain, potentially inhibiting the activity of cyclooxygenase enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Sulfonamidophenyl)acetic acid: Similar structure but lacks the ethanesulfonyl group.
3-Phenylpropanoic acid: Similar backbone but different functional groups.
Uniqueness
2-(3-Ethanesulfonamidophenyl)acetic acid is unique due to the presence of both the ethanesulfonamide and acetic acid groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H13NO4S |
|---|---|
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
2-[3-(ethylsulfonylamino)phenyl]acetic acid |
InChI |
InChI=1S/C10H13NO4S/c1-2-16(14,15)11-9-5-3-4-8(6-9)7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) |
Clave InChI |
AFNBJPKSDJXEKU-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)NC1=CC=CC(=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(2,4-Dioxo-3-azabicyclo[3.1.1]heptan-1-yl)-1-oxo-isoindoline-5-carboxylic acid](/img/structure/B13461447.png)
![[1,2,4]Triazolo[4,3-a]pyrazine-8-carboxylic acid](/img/structure/B13461462.png)
![Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13461467.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylicaciddihydrochloride](/img/structure/B13461470.png)
![2-(5-Ethyl-1H-[1,2,4]triazol-3-yl)-ethylamine](/img/structure/B13461483.png)
![1-[(Pyridin-2-yl)methyl]-1,4-diazepane trihydrochloride](/img/structure/B13461484.png)
![Methyl 4-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13461486.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]aniline dihydrochloride](/img/structure/B13461489.png)
